molecular formula C13H24N2O4 B13693904 (S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone

(S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone

Cat. No.: B13693904
M. Wt: 272.34 g/mol
InChI Key: HTNYOHXDQACYNG-UHFFFAOYSA-N
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Description

(S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone is a compound that features a piperidone ring substituted with a Boc-protected amino group and a hydroxypropyl chain. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone typically involves the protection of the amino group with a Boc group, followed by the formation of the piperidone ring. One common method involves the use of tert-butyl dicarbonate (Boc anhydride) to protect the amino group, followed by cyclization to form the piperidone ring . The reaction conditions often include the use of a suitable base, such as triethylamine, to facilitate the protection reaction .

Industrial Production Methods

In industrial settings, the production of Boc-protected compounds often employs flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a secondary alcohol.

    Substitution: Formation of various substituted amines depending on the reagents used.

Scientific Research Applications

(S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can participate in various biochemical pathways and interactions .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(Boc-amino)-3-hydroxypropanoic acid
  • (S)-3-(Boc-amino)-2-hydroxypropylamine
  • (S)-2-(Boc-amino)-3-hydroxybutanoic acid

Uniqueness

(S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone is unique due to its combination of a Boc-protected amino group and a piperidone ring, which provides both stability and reactivity in synthetic applications. This combination allows for selective reactions and the formation of complex molecules that are not easily accessible with other protecting groups .

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

tert-butyl N-[1-hydroxy-3-(2-oxopiperidin-3-yl)propan-2-yl]carbamate

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-10(8-16)7-9-5-4-6-14-11(9)17/h9-10,16H,4-8H2,1-3H3,(H,14,17)(H,15,18)

InChI Key

HTNYOHXDQACYNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCNC1=O)CO

Origin of Product

United States

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